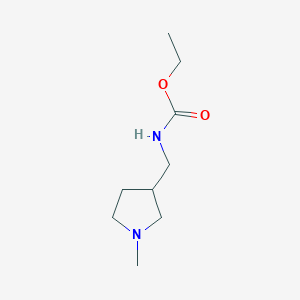
Ethyl ((1-methylpyrrolidin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with a molecular formula of C9H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of ethyl chloroformate with N-[(1-methylpyrrolidin-3-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place, and the product is continuously removed and purified. This method allows for large-scale production and minimizes the risk of contamination.
化学反应分析
Types of Reactions
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学研究应用
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
相似化合物的比较
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate derivatives, such as:
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(1-ethylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with an ethyl group on the pyrrolidine ring.
Ethyl N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: Similar structure but with the carbamate group attached to a different position on the pyrrolidine ring.
These compounds share similar chemical properties but may differ in their biological activity and applications. The unique structure of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)10-6-8-4-5-11(2)7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChI 键 |
VWWSVEPDQKKZIF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC1CCN(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















